- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
كاس عدد:938066-17-2
وسط:C8H11IN2O
ميغاواط:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22
4-iodo-1-(oxan-2-yl)-1H-pyrazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- نواة داخلي: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- مفتاح Inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N
- ابتسامات: IC1=CN(C2CCCCO2)N=C1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 156
- طوبولوجي سطح القطب: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole أمن المعلومات
- وصف الخطر: H315-H319-H335
- ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A109827-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 5g |
$83.0 | 2025-04-15 | |
| Ambeed | A109827-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
$295.0 | 2025-04-15 | |
| Apollo Scientific | OR302120-5g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 5g |
£372.00 | 2024-05-25 | ||
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 5g |
$130 | 2024-07-19 | |
| Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 25g |
$514 | 2024-07-19 | |
| Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 5g |
$245 | 2021-08-04 | |
| Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 | |
| Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 25g |
$938 | 2021-08-04 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
المراجع
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
المراجع
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
المراجع
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
المراجع
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
المراجع
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
المراجع
- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
المراجع
- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
المراجع
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
المراجع
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
المراجع
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
المراجع
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
المراجع
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
المراجع
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
المراجع
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
المراجع
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
- 4-Iodopyrazole
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
رقم الطلب:A859630
حالة المخزون:in Stock
كمية:25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:19
الأسعار ($):241.0
بريد إلكتروني:sales@amadischem.com
4-iodo-1-(oxan-2-yl)-1H-pyrazole الوثائق ذات الصلة
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) منتجات ذات صلة
- 1337882-14-0(5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)
- 1305323-24-3(3-iodo-1-tetrahydropyran-2-yl-pyrazole)
- 1403483-65-7(4,5-Diiodo-1-(oxan-2-yl)pyrazole)
- 850363-73-4(2H-Indazole, 5-iodo-2-(tetrahydro-2H-pyran-2-yl)-)
- 1266386-30-4(6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)
- 575452-22-1(1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole)
- 82099-98-7(4-bromo-1-(oxan-2-yl)-1H-pyrazole)
- 449758-17-2(1-(oxan-2-yl)-1H-pyrazole)
- 1038392-13-0((1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol)
- 1216165-35-3(1-(Oxan-2-yl)-1H-pyrazol-4-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
نقاء:99%
كمية:25g
الأسعار ($):241.0